molecular formula C15H13ClN2O3 B5846077 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea

Cat. No.: B5846077
M. Wt: 304.73 g/mol
InChI Key: XSYDHMZYJAZQBO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea is an organic compound that features a benzodioxole moiety and a chlorophenyl group linked by a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloroaniline to form the desired urea derivative. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the urea bridge can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chlorophenyl)urea: Similar structure but with a different position of the chlorine atom.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-fluorophenyl)urea: Fluorine instead of chlorine.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-bromophenyl)urea: Bromine instead of chlorine.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct from its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-11-2-1-3-12(7-11)18-15(19)17-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYDHMZYJAZQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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